Phenacyl valproate

Description

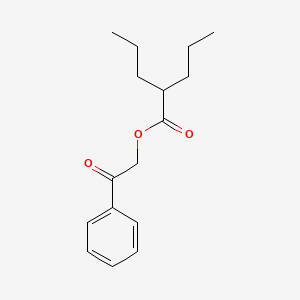

Phenacyl valproate is an ester derivative of valproic acid, a well-established anticonvulsant and mood-stabilizing agent. This compound is synthesized by esterifying the carboxylic acid group of valproic acid with a phenacyl moiety (a ketone-substituted benzyl group). The structural modification aims to enhance physicochemical properties such as solubility, bioavailability, or metabolic stability compared to the parent drug .

Propriétés

Numéro CAS |

71683-26-6 |

|---|---|

Formule moléculaire |

C16H22O3 |

Poids moléculaire |

262.34 g/mol |

Nom IUPAC |

phenacyl 2-propylpentanoate |

InChI |

InChI=1S/C16H22O3/c1-3-8-14(9-4-2)16(18)19-12-15(17)13-10-6-5-7-11-13/h5-7,10-11,14H,3-4,8-9,12H2,1-2H3 |

Clé InChI |

AYODBLPOZVDJEL-UHFFFAOYSA-N |

SMILES |

CCCC(CCC)C(=O)OCC(=O)C1=CC=CC=C1 |

SMILES canonique |

CCCC(CCC)C(=O)OCC(=O)C1=CC=CC=C1 |

Synonymes |

phenacyl valproate valproate phenacyl este |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Table 1: Structural Parameters of Phenacyl Esters

| Compound | Torsion Angle Range (°) | Structural Occupancy (%) | Dominant Interactions |

|---|---|---|---|

| Phenacyl benzoates | 71–91 | 63–69 | π…π, C—H…π |

| Adamantyl esters | 69.7–86.12 | <63 (except 2n: 69%) | Van der Waals, C—H…O |

| This compound | ~70–85 (inferred) | ~60–65 (inferred) | C—H…O, limited π interactions |

The valproate moiety introduces a branched alkyl chain, reducing aromaticity and π-interactions compared to phenacyl benzoates. This results in lower structural occupancy (~60–65%), closer to adamantyl esters, but with greater conformational flexibility than adamantane derivatives .

Reactivity and Substituent Effects

This compound’s reactivity in nucleophilic environments is influenced by the electron-withdrawing ketone group in the phenacyl moiety. Studies on phenacyl halides demonstrate substituent-dependent reaction rates, with ρ values (Hammett constants) ranging from 0.54 (pyridine in acetone) to 2.82 (methoxide in methanol) .

Intermolecular Interactions and Packing

Phenacyl benzoates exhibit diverse packing patterns due to strong π…π and C—H…π interactions, whereas adamantyl esters rely on van der Waals forces and C—H…O hydrogen bonds . This compound’s packing is expected to resemble adamantyl derivatives due to its aliphatic valproate chain, which limits aromatic interactions. This reduces structural diversity in crystal lattices, as seen in the high isostructurality of adamantyl esters .

Pharmacological Implications

While pharmacokinetic data for this compound are unavailable, its esterification likely alters absorption and metabolism compared to valproic acid. Ester prodrugs typically exhibit improved lipophilicity, enhancing blood-brain barrier penetration. However, reduced π-interactions may lower melting points and increase solubility, as observed in adamantyl esters with lower structural occupancy .

Q & A

Q. What are the established synthetic pathways for phenacyl valproate, and how do reaction conditions influence yield and purity?

Q. How does this compound’s pharmacokinetic profile compare to valproic acid in preclinical models?

Methodological Answer: Conduct comparative bioavailability studies in rodent models using oral administration. Measure plasma concentrations via LC-MS at intervals (0.5, 1, 2, 4, 8, 24 hrs). Parameters like Cmax, Tmax, and AUC should be analyzed using non-compartmental models. This compound’s lipophilic ester group typically enhances absorption, but may delay Tmax due to prodrug conversion .

Q. What in vitro assays are validated for assessing this compound’s anticonvulsant activity?

Methodological Answer: Use hippocampal slice models to measure seizure threshold elevation. Apply this compound at varying concentrations (0.1–10 µM) and record electrophysiological responses (e.g., field potential suppression). Compare results to valproic acid using ANOVA with post-hoc Tukey tests. Include positive controls (e.g., carbamazepine) .

Advanced Research Questions

Q. How can conflicting data on this compound’s neurotoxicity be resolved across studies?

Q. What experimental designs mitigate confounding variables in this compound’s teratogenicity studies?

Methodological Answer: Apply the PICOT framework:

- P opulation: Pregnant rodent models (Sprague-Dawley rats).

- I ntervention: this compound (oral, 50–150 mg/kg/day).

- C omparison: Valproic acid at equivalent doses.

- O utcome: Incidence of neural tube defects (NTDs) via histopathology.

- T ime: Gestational days 8–12. Control for genetic background, diet, and environmental stressors. Use blinded scoring for NTDs .

Q. How can computational modeling predict this compound’s metabolic interactions in polytherapy regimens?

Methodological Answer: Develop a physiologically based pharmacokinetic (PBPK) model using software like GastroPlus. Input parameters include logP, plasma protein binding, and CYP450 inhibition constants (from liver microsome assays). Validate predictions against clinical data from valproic acid-drug interaction studies. Highlight risks with enzyme inducers (e.g., carbamazepine) .

Methodological Best Practices

- Data Integrity : Ensure reproducibility by documenting experimental protocols in line with FAIR principles (Findable, Accessible, Interoperable, Reusable). Use institutional repositories for raw data .

- Literature Gaps : Identify understudied areas (e.g., long-term cognitive effects) via scoping reviews. Prioritize studies using the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.